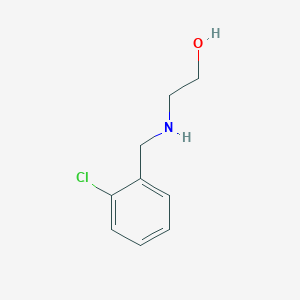

2-(2-Chloro-benzylamino)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves chlorination or substitution reactions . For example, a rapid, selective, and high-yielding chlorination of benzylic alcohols in the presence of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide can take 10 to 40 minutes . The neutral reaction conditions are compatible with substrates bearing acid-labile functional groups .Applications De Recherche Scientifique

CO2 Absorption in Alkanolamines

2-(2-Chloro-benzylamino)-ethanol, as part of the secondary amine group, contributes to CO2 absorption. Studies show that secondary amines like 2-(methylamino)ethanol and 2-(benzylamino)ethanol react with CO2, forming liquid carbonated species without dilution by any additional solvent. These compounds demonstrate high CO2 capture efficiency, suggesting potential advantages in CO2 capture processes over traditional methods (Barzagli, Mani, & Peruzzini, 2016).

Reactions with p-Benzoquinone

This compound, through its structural analogs, plays a role in reactions with p-benzoquinone and its derivatives. A study found that aliphatic amines react with p-benzoquinone, leading to various substituted p-benzoquinones. The research suggests that these reactions are crucial for understanding the stability and reaction mechanisms of these compounds (Yamaoka & Nagakura, 1971).

Ovipositional Response in Fruit Flies

In biological studies, compounds like 2-chloro-ethanol, related to this compound, have been found to act as attractants and stimulants for fruit flies. Research indicates that 2-chloro-ethanol can influence the ovipositional behavior of Dacus tryoni, a type of fruit fly, which is significant for understanding insect behavior and developing control methods (Fletcher & Watson, 1974).

Formation of Disinfection Byproducts

The reaction of chloroacetaldehyde with monochloramine forms compounds like 2-chloro-1-(chloroamino)ethanol. This is critical in understanding the formation of nitrogenous disinfection byproducts (N-DBPs) in drinking water treated with combined chlorine. These byproducts have been found to be more cytotoxic and genotoxic than regulated DBPs, highlighting the need for careful assessment of water treatment methods (Kimura, Komaki, Plewa, & Mariñas, 2013).

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTVFWBGEIPFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393647 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64834-58-8 |

Source

|

| Record name | 2-(2-Chloro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)